3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR spectra (400 MHz, DMSO-d₆) show characteristic signals:
- δ 8.35 ppm (s, 1H) : Aromatic proton at C2 of the quinoline core.
- δ 6.90–7.60 ppm (m, 3H) : Fluorine-coupled aromatic protons at C5, C7, and C8.
- δ 4.40 ppm (t, J = 6.0 Hz, 2H) : Methylene group adjacent to the quinoline nitrogen.
- δ 2.65 ppm (t, J = 6.0 Hz, 2H) : Propanoic acid CH₂ group.
¹³C NMR confirms the carbonyl groups:
Infrared (IR) and Raman Vibrational Signatures
IR spectroscopy identifies key functional groups:
- 1705 cm⁻¹ : Stretching vibration of the carboxylic acid C=O.
- 1650 cm⁻¹ : Quinoline C=O ketone.
- 1240 cm⁻¹ : C–F stretching.
Raman spectra highlight π-conjugation in the quinoline ring, with peaks at 1559 cm⁻¹ (C=C stretching) and 1401 cm⁻¹ (CH₂/CH₃ deformations).
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals fragmentation pathways:
- Base peak at m/z 235.21 : Molecular ion [M+H]⁺.
- Loss of H₂O (m/z 217.20) : Common for hydroxyl-containing analogs.
- Cleavage of the propanoic acid chain (m/z 176.12) : Yields a quinoline-iminium fragment.
Figure 1: Dominant fragmentation pathways
- [M+H−H₂O]⁺ → m/z 217.20
- [M+H−CO]⁺ → m/z 207.18
Quantum Chemical Calculations for Electronic Structure Elucidation
Density Functional Theory (DFT) Optimization
DFT calculations (B3LYP/6-311+G(d,p)) optimize the geometry, revealing:
- Planar quinoline ring : Dihedral angles <10° between aromatic planes.
- Carboxylic acid conformation : Stabilized by intramolecular H-bonding (O–H⋯O=C).
Table 2: Key DFT-calculated bond lengths
| Bond | Length (Å) |
|---|---|
| C4=O | 1.23 |
| C3–COOH | 1.51 |
| C6–F | 1.34 |
Properties
IUPAC Name |
3-(6-fluoro-4-oxoquinolin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-8-1-2-10-9(7-8)11(15)3-5-14(10)6-4-12(16)17/h1-3,5,7H,4,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEASRPXBNICJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=CN2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy
The synthesis typically follows a multi-step approach involving:
- Formation of the quinolin-4-one core with the 6-fluoro substituent.
- N-alkylation at the nitrogen (N-1) with a propanoic acid derivative or its ester.
- Hydrolysis of ester intermediates to yield the free carboxylic acid.
Preparation of the Quinolin-4-one Core with 6-Fluoro Substitution
The 6-fluoroquinolin-4-one core can be synthesized by condensation of appropriately substituted aniline derivatives bearing the fluoro substituent with β-ketoesters or β-keto acids under cyclization conditions. This step often uses acidic or basic catalysts and elevated temperatures to promote ring closure.
N-Alkylation with Propanoic Acid Derivatives
The nitrogen at position 1 is alkylated using acrylic acid derivatives, such as ethyl acrylate, to introduce the propanoic acid side chain as an ester. This reaction is typically conducted in polar aprotic solvents like DMF or ethanol, with bases such as potassium carbonate or sodium hydride to deprotonate the nitrogen and facilitate nucleophilic substitution.
Hydrolysis to the Carboxylic Acid
The ester intermediate (e.g., ethyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate) is hydrolyzed under mild basic conditions (e.g., sodium hydroxide in ethanol/water mixture) at room temperature or slightly elevated temperatures to yield the free acid. Acidification of the reaction mixture precipitates the target acid.
Detailed Experimental Procedure (Adapted from Related Quinolin-4-one Derivatives)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-fluoroaniline derivative + β-ketoester, acidic catalyst, heat | Cyclization to form 6-fluoroquinolin-4-one core | 70–85 | Monitor by TLC; purification by recrystallization |
| 2 | Quinolin-4-one + ethyl acrylate + K2CO3, DMF, 80–100 °C, 10 h | N-alkylation to form ethyl ester intermediate | 65–75 | Reaction monitored by TLC; purification by extraction and crystallization |
| 3 | Ethyl ester + NaOH (aq), ethanol, 25–50 °C, 10 h | Hydrolysis to this compound | 85–91 | Acidify with acetic acid; isolate by filtration |
Research Findings and Analytical Data
N-Alkylation Selectivity: The nitrogen at position 1 is selectively alkylated over oxygen due to the ambident nucleophilic character of quinolin-4-one, favoring N-substitution under basic conditions.
Yields: Hydrolysis of esters to acids typically achieves high yields (~90%), indicating efficient conversion.
Purity and Characterization: Purification via recrystallization or chromatography yields compounds with >95% purity. Characterization is performed by:
NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the quinoline core and side chain. The 4-oxo carbon resonates near 180–190 ppm in $$^{13}C$$ NMR.
Mass Spectrometry: Confirms molecular weight and purity.
HPLC: Used for purity assessment, typically with UV detection at 254 nm.
Alternative Synthetic Approaches and Modifications
Use of Hydrazides and Amides: The ester and acid intermediates can be converted into hydrazides and further functionalized to amides or heterocycles (e.g., oxadiazoles), expanding the chemical space.
Halogenation and Substituent Introduction: Electrophilic substitution on the quinoline ring (e.g., bromination) can be performed prior to or after N-alkylation to introduce additional functional groups.
Continuous Flow and Industrial Scale-Up: For large-scale synthesis, continuous flow reactors and optimized purification protocols (e.g., preparative HPLC, crystallization) ensure high yield, purity, and cost-effectiveness.
Summary Table: Key Preparation Parameters
| Parameter | Typical Conditions | Outcome / Notes |
|---|---|---|
| Starting material | 6-fluoroaniline derivative | Provides fluorine at position 6 |
| Cyclization | Acidic catalyst, heat (100–150 °C) | Quinolin-4-one core formation |
| N-Alkylation | Ethyl acrylate, K2CO3, DMF, 80–100 °C, 10 h | Formation of ester intermediate |
| Hydrolysis | NaOH (aq), ethanol, 25–50 °C, 10 h | Conversion to propanoic acid |
| Purification | Recrystallization, chromatography | >95% purity achievable |
| Yield (overall) | 60–90% per step | High efficiency synthesis |
Patent Insights
Patent US5914401A outlines methods for manufacturing fluoro-substituted quinolone carboxylic acids, including 6-fluoro derivatives, emphasizing:
- Use of substituted anilines and β-ketoesters for core construction.
- N-alkylation with acrylic acid derivatives.
- Conditions optimized for high purity and yield.
- Industrial applicability with scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H10FNO3
- Molecular Weight : 235.21 g/mol
- Structure : The compound consists of a quinoline core with a propanoic acid moiety, which enhances its solubility and biological activity.
The primary mechanism of action for 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively prevents bacterial cell division, showcasing its potential as an antibacterial agent.
Antibacterial Properties
Numerous studies have demonstrated the antibacterial efficacy of this compound against various strains of bacteria, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The presence of the fluorine atom enhances its binding affinity to target enzymes, making it more effective compared to non-fluorinated analogs.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : Utilizing starting materials such as substituted anilines.
- Fluorination : Introducing the fluorine atom at the 6-position through electrophilic aromatic substitution.
- Carboxylation : Attaching the propanoic acid moiety via carboxylation reactions.
This compound serves as a precursor for various derivatives that may exhibit enhanced biological activity or different pharmacological properties .
Case Studies
-
Antimicrobial Studies :
- A study evaluated the antimicrobial activity of several synthesized derivatives of quinoline compounds, including this compound. The results indicated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating tuberculosis and other bacterial infections .
-
Pharmacokinetics :
- Interaction studies using techniques like fluorescence spectroscopy revealed insights into how this compound binds with serum proteins, influencing its bioavailability and therapeutic efficacy. Understanding these interactions is crucial for drug development.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluoro group enhances the binding affinity to the target enzymes, making the compound more effective.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline and related heterocyclic derivatives with propanoic acid side chains exhibit diverse pharmacological properties. Below is a detailed comparison of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid with key analogs:
Table 1: Structural and Functional Comparison
Key Comparison Points
Heterocyclic Core Variations Quinolin-4-one vs. Benzotriazin-4-one: The triazole-fused benzene in 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid increases nitrogen content, which may enhance hydrogen-bonding interactions in biological systems .
Substituent Effects Fluorine at C6: The 6-fluoro group in the target compound likely improves lipophilicity and resistance to oxidative metabolism compared to non-halogenated analogs (e.g., 3-(4-hydroxyquinolin-2-one derivatives) . Thioether Linkage: 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives replace the oxygen atom with sulfur, increasing hydrophobicity but requiring sodium salt formulations for solubility .
Solubility and Formulation Sodium salts of 3-((6-R-quinolin-4-yl)thio)propanoic acid demonstrate a deliberate strategy to enhance water solubility, critical for oral bioavailability . In contrast, the target compound’s solubility profile remains undocumented.
Synthetic Pathways The target compound’s analogs are synthesized via ester hydrolysis (e.g., ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate to 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, 91% yield) . Modifications like nitration or alkylcarbamoyl addition are employed to diversify functionality .
Cinnolin-4-one analogs are used in healing drugs, implying wound-healing or tissue-regenerative properties .
Research Findings and Data Tables
Table 2: Physical and Spectral Data of Select Derivatives
Biological Activity
3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid, a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound's structure allows it to interact with various biological targets, making it a candidate for further exploration in therapeutic applications.
- Chemical Formula : CHFNO
- Molecular Weight : 235.21 g/mol
- CAS Number : 1267499-14-8
Structure
The compound features a quinoline moiety, which is known for its diverse reactivity and biological significance. The presence of a fluorine atom enhances its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably, it has shown significant cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7).
Case Study: Cytotoxicity Against MCF-7 Cells
A study synthesized several derivatives of quinoline and evaluated their cytotoxic effects. The following table summarizes the findings related to the compound's activity:
| Compound | % Cell Growth Inhibition at 100 μM | IC50 (μM) ± SD |
|---|---|---|
| 9e | 97.5 | 1.32 ± 1.9 |
| 9c | 92.3 | 2.32 ± 0.2 |
| Doxorubicin | 96.8 | 1.21 ± 0.03 |
The compound 9e exhibited the highest cytotoxicity, comparable to doxorubicin, a standard chemotherapy drug .
The mechanism by which this compound exerts its anticancer effects involves inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The following table illustrates the EGFR inhibition results:
| Compound | % Inhibition at 10 μM | IC50 (nM) ± SD |
|---|---|---|
| 9e | 97.0 | 16.89 ± 0.6 |
| Erlotinib | 96.8 | 20.8 ± 0.8 |
Compound 9e demonstrated potent EGFR inhibition, indicating its potential as an anticancer agent targeting this pathway .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and EGFR. The binding energy values suggest strong interactions, with compound 9e showing a binding energy of -17.89 kcal/mol and forming hydrogen bonds with key amino acids such as Met769 .
Q & A
Q. What are the recommended synthetic routes for 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves constructing the quinoline core via cyclocondensation of substituted anilines with β-keto esters, followed by fluorination at the 6-position using reagents like Selectfluor® or DAST. The propanoic acid moiety is introduced via nucleophilic substitution or coupling reactions. Critical parameters include:
- Temperature control : Excess heat during fluorination can lead to dehalogenation or ring degradation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .
- Catalyst optimization : Palladium catalysts improve coupling reactions for propanoic acid attachment .
Example Protocol:
Synthesize 4-oxoquinoline via Gould-Jacobs cyclization.
Fluorinate at the 6-position using Selectfluor® in acetonitrile at 80°C.
Introduce the propanoic acid group via alkylation with bromopropanoic acid under basic conditions.
Q. How can the purity of this compound be validated using chromatographic techniques?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Monitor at 254 nm; retention time ~8.2 min. Compare against certified reference standards (e.g., USP/EP guidelines for related propanoic acid derivatives) .
- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 264.2 (calculated for C₁₂H₁₀FNO₃). Detect impurities like de-fluorinated by-products (m/z 246.2) .
Q. Table 1: Chromatographic Parameters
| Parameter | HPLC Conditions | LC-MS Conditions |
|---|---|---|
| Column | C18 (5 µm, 250 mm) | C18 (2.6 µm, 100 mm) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV (254 nm) | ESI+ (MRM mode) |
Advanced Research Questions
Q. How can conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. anti-inflammatory) be reconciled through experimental design?
Methodological Answer:
- Controlled assays : Use standardized cell lines (e.g., RAW264.7 for anti-inflammatory assays) and bacterial strains (e.g., S. aureus ATCC 25923) to minimize variability .
- Dose-response analysis : Test concentrations from 1–100 µM to identify therapeutic windows and avoid cytotoxicity.
- Mechanistic studies : Perform enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare with antimicrobial targets (e.g., DNA gyrase) to clarify dual activity .
Key Consideration:
Conflicting data may arise from differences in bacterial strain resistance profiles or assay endpoints (e.g., IC₅₀ vs. MIC). Meta-analysis of published datasets is recommended .
Q. What strategies mitigate by-product formation during quinoline core synthesis?
Methodological Answer: Common by-products include:
- De-fluorinated derivatives : Minimize by using anhydrous conditions and inert gas purges during fluorination .
- Ring-opened intermediates : Optimize cyclocondensation pH (pH 6–7) to prevent hydrolysis .
Q. Table 2: By-Product Mitigation
Q. What mechanistic insights can be gained from studying the compound’s interaction with enzymes?
Methodological Answer:
- Docking simulations : Use software like AutoDock Vina to model binding to COX-2 or DNA gyrase. The fluorinated quinoline ring may enhance hydrophobic interactions, while the propanoic acid group facilitates hydrogen bonding .
- Kinetic studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots. For example, competitive inhibition of COX-2 (Kᵢ = 0.8 µM) suggests direct active-site binding .
Structural Analysis:
X-ray crystallography (as in ) can resolve binding modes. The 6-fluoro group’s electronegativity may polarize adjacent residues, enhancing affinity.
Q. How does fluorination at the 6-position affect the compound’s photostability?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
